molecular formula C23H22BrN3O3 B2873182 N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-97-7

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2873182
CAS No.: 872861-97-7
M. Wt: 468.351
InChI Key: ZRAZXBZLBWFSIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a bromophenyl group, an indole group, a piperidine ring, and two oxo (carbonyl) groups . These groups are common in many biologically active compounds and pharmaceuticals, suggesting that this compound may have interesting biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via a bromination reaction, the indole group could be synthesized via a Fischer indole synthesis or similar method, and the piperidine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with another group in a nucleophilic aromatic substitution reaction, or the carbonyl groups could react with nucleophiles in an addition reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carbonyl groups could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of N-substituted derivatives of acetamide, including those with piperidine and indole cores, has been extensively explored due to their significant biological activities. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity stems from the structural characteristics of these compounds, which have been elucidated through spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).

Anticancer Effects

A specific focus has been placed on evaluating the anticancer effects of these compounds. A study investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. It was found that certain compounds exhibited significant in vitro cytotoxicity, suggesting potential for therapeutic application in cancer treatment. These findings are further supported by molecular docking studies that confirm the interaction of these compounds with cellular targets, contributing to their anticancer activities (Eldeeb et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its biological activity, and potential development as a pharmaceutical or research tool .

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c24-16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZXBZLBWFSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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